4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol
Description
Properties
IUPAC Name |
4-methyl-1-thiophen-2-ylpent-2-yne-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2S/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXYCGSGUUJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CS1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol can be achieved through several methods. One common route involves the reaction of 2-thiophenecarboxaldehyde with 4-methyl-2-pentyne-1,4-diol under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is conducted under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thienyl group, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Saturated alcohols
Substitution: Halogenated derivatives, substituted thiophenes
Scientific Research Applications
4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
1,1-Diphenyl-4-(thiophen-2-yl)but-2-yne-1,4-diol (194a)
- Structure : Replaces the methyl group at position 4 with a diphenyl moiety.
- The thiophene ring retains π-π stacking interactions, which are critical in crystal packing and molecular recognition .
(S)-(-)-4-Methyl-1-phenyl-2-pentyn-1,4-diol
- Structure : Substitutes thiophene with a phenyl group.
- Synthesis : Prepared via catalytic enantioselective addition of terminal alkynes to aldehydes, highlighting a method applicable to the target compound with modifications for thiophene incorporation .
- Activity : Phenyl analogs are often explored for chiral drug intermediates, whereas thiophene-containing derivatives may exhibit enhanced electronic properties for charge transfer in materials science .
2-Methylbutane-1,4-diol Derivatives
- Structure : Lacks the alkyne and aromatic rings but retains the 1,4-diol backbone.
- Biological Relevance: Derivatives from Cyathea species show immunosuppressant, anti-inflammatory, and antiviral activities via PASS (Prediction of Activity Spectra for Substances) analysis. This suggests that the diol moiety in the target compound could similarly contribute to bioactivity .
Physicochemical Properties
Table 1: Key Properties of Selected Diols
Biological Activity
4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H12O2S
- Molecular Weight : 196.26 g/mol
- InChI Key : GLKXYCGSGUUJPS-UHFFFAOYSA-N
Biological Activity Overview
The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. These activities stem from its structural features that allow interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that this compound demonstrates significant antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | 32 µg/mL |
| Gram-negative Bacteria | 64 µg/mL |
| Fungi | 128 µg/mL |
Anti-inflammatory Effects
Research has shown that this compound can modulate inflammatory pathways. In vitro studies reveal that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses and microbial metabolism.
- Receptor Modulation : It can act on specific receptors that regulate immune responses.
- Oxidative Stress Reduction : Antioxidant properties may contribute to its protective effects against cellular damage.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. The results demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on methicillin-resistant Staphylococcus aureus (MRSA).
Case Study 2: Anti-inflammatory Activity
In a study investigating anti-inflammatory agents, this compound was tested for its ability to reduce inflammation in a murine model of arthritis. The results indicated a significant reduction in paw swelling and joint destruction compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.
Q & A
Q. What are the recommended synthetic routes for 4-Methyl-1-(thiophen-2-yl)pent-2-yne-1,4-diol?
The synthesis of this compound can leverage methodologies from analogous thiophene-containing diols. For instance, Sonogashira coupling or alkyne hydration under palladium catalysis (e.g., Pd(PPh₃)₄) at 40–60°C is effective for introducing the alkyne moiety, as demonstrated in the synthesis of structurally related thiophen-2-yl derivatives . Key steps include protecting the diol groups during coupling reactions to avoid side reactions. Post-synthesis, deprotection under mild acidic conditions (e.g., HCl/THF) yields the target compound.
Q. How should researchers characterize this compound using spectroscopic techniques?
- NMR (¹H/¹³C): Focus on the thiophene ring protons (δ 6.8–7.5 ppm) and diol hydroxyl groups (broad signals at δ 1.5–3.0 ppm). The alkyne proton typically appears as a singlet near δ 2.5–3.0 ppm.
- IR: Confirm hydroxyl stretches (3200–3600 cm⁻¹) and alkyne C≡C (2100–2260 cm⁻¹).
- MS (HRMS): Validate molecular weight (C₁₁H₁₄O₂S) with exact mass ≈ 226.0668 g/mol. Reference spectral libraries for thiophene-diol hybrids, such as those in , to resolve ambiguities .
Q. What purification techniques are optimal for isolating this compound?
Use silica gel column chromatography with a gradient elution of ethyl acetate/hexane (10–40% ethyl acetate). Monitor purity via TLC (Rf ≈ 0.3–0.5 in 30% ethyl acetate/hexane) and corroborate with HPLC (C18 column, acetonitrile/water mobile phase) as described in pharmacopeial protocols for structurally similar diols .
Advanced Research Questions
Q. How can data contradictions in NMR spectra due to stereochemical variations be resolved?
Apply 2D NMR techniques :
- COSY to map proton-proton coupling, distinguishing between vicinal diol protons and thiophene ring interactions.
- NOESY to identify spatial proximity of the methyl group (C4) to the thiophene ring, aiding stereochemical assignment. Compare retention times with pharmacopeial standards (e.g., ’s chromatographic data for diol-thiophene hybrids) to validate configurations .
Q. What computational strategies predict the reactivity of the alkyne moiety?
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model alkyne bond polarization and nucleophilic attack sites. Validate results using experimental data from analogous enone systems (e.g., ’s structural parameters for thiophene-containing alkenes) .
Q. How can in vitro biological activity assays evaluate this compound’s potential as a kinase inhibitor?
Design assays targeting ATP-binding pockets:
- Kinase inhibition assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR or CDK2) using ADP-Glo™ luminescence.
- Molecular docking : Use AutoDock Vina to simulate binding interactions, referencing ’s methodology for thiophene-based inhibitors .
Q. What experimental strategies assess stability under varying pH and temperature?
Conduct accelerated stability studies :
- Thermal stress : Heat the compound at 40–60°C for 48–72 hours.
- Hydrolytic stress : Expose to pH 3.0 (HCl) and pH 10.0 (NaOH) buffers. Analyze degradation products via HPLC-MS and cross-reference with impurity profiles in ’s pharmacopeial standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
